N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)22-19(21-15)24-23-18(25)16-7-4-10-26-16/h1-11H,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNBREADCJEGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-4-phenylquinazoline, which is then reacted with thiophene-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes or induce apoptosis in microbial cells .
Comparison with Similar Compounds
Biological Activity
N'-(6-bromo-4-phenylquinazolin-2-yl)thiophene-2-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a bromo group and a phenyl ring, linked to a thiophene unit through a carbohydrazide moiety. This structural configuration is significant for its biological interactions.
Structural Formula
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers.
Table 1: Anticancer Activity Data
The compound's mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains and fungi.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 μg/mL | |
| S. aureus | 16 μg/mL | |
| C. albicans | 64 μg/mL |
The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:
- VEGFR Inhibition : The compound inhibits VEGFR signaling, reducing angiogenesis in tumors.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound promotes apoptosis in malignant cells through mitochondrial pathways.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Study 2: Antimicrobial Effects in Clinical Isolates
Another research effort assessed the antimicrobial efficacy of this compound against clinical isolates from patients with infections. Results indicated a high rate of susceptibility among tested strains, suggesting its potential for clinical application in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
